molecular formula C27H27NO6 B2997374 (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859661-64-6

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2997374
CAS No.: 859661-64-6
M. Wt: 461.514
InChI Key: ZELUUNGVTCNOHQ-UUYOSTAYSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Key structural features include:

  • Aminomethyl substitution: A benzyl(methyl)amino-methyl group at the C7 position, which may enhance solubility and modulate receptor binding .
  • Hydroxy group: A phenolic -OH at C6, critical for hydrogen bonding and redox activity .

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-28(15-17-8-6-5-7-9-17)16-20-21(29)11-10-19-25(30)22(34-26(19)20)12-18-13-23(31-2)27(33-4)24(14-18)32-3/h5-14,29H,15-16H2,1-4H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUUNGVTCNOHQ-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Biological Activity Overview

Benzofuran derivatives have been associated with several biological activities:

  • Anticancer Effects : Many benzofuran derivatives exhibit cytotoxicity against various cancer cell lines. The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Antioxidant Activity : The presence of hydroxyl groups in benzofurans often correlates with increased antioxidant activity, which helps mitigate oxidative stress in cells.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Tubulin Inhibition : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for the development of anticancer therapies.
  • Cytokine Modulation : The compound may modulate the release of inflammatory cytokines, thereby reducing inflammation and potentially providing therapeutic benefits in chronic inflammatory diseases .
  • Apoptosis Induction : Evidence suggests that benzofuran derivatives can induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of related benzofuran compounds:

  • Cytotoxicity Assays : A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against K562 leukemia cells. Compound variations showed differing levels of activity; for instance, one derivative reduced cell viability by 13% while another exhibited stronger pro-apoptotic effects .
  • Anti-inflammatory Activity : Research indicated that certain benzofuran derivatives could reduce TNF-α and IL-1β levels by over 90%, showcasing their potential in managing inflammatory disorders .
  • Antioxidant Capacity : Compounds similar to this compound have been shown to effectively scavenge free radicals, contributing to their overall protective effects against oxidative stress .

Comparative Analysis Table

Activity Type Related Compounds Observed Effects
CytotoxicityBenzofuran derivativesSignificant reduction in viability of cancer cells
Anti-inflammatoryBenzofurans with hydroxyl groupsReduction in TNF-α and IL-1β levels by up to 98%
AntioxidantVarious benzofuran derivativesEffective scavenging of free radicals
Apoptosis InductionCompounds inducing ROSActivation of caspases leading to apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Features
Target Compound C2: 3,4,5-trimethoxybenzylidene; C7: benzyl(methyl)amino-methyl ~495 (estimated) High lipophilicity due to trimethoxy and benzyl groups; potential for CNS penetration .
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one () C2: 2,4,5-trihydroxybenzylidene; C6/C7: dihydroxy 301.0354 (HRMS) Polar, antioxidant activity likely due to multiple phenolic -OH groups; lower solubility in nonpolar media .
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one () C2: 2-fluorobenzylidene; C7: dimethylamino-methyl 327.355 Fluorine enhances metabolic stability; dimethylamino group increases basicity, affecting solubility .
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one () C2: 4-methoxybenzylidene; C7: methyl ~298 (estimated) Simplified structure with moderate lipophilicity; methyl group may limit steric hindrance .
(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one () C2: 2-methylbenzylidene; C7: diethylamino-methyl ~367 (estimated) Diethylamino group enhances lipophilicity but reduces solubility; methyl substitution may weaken binding affinity .
(Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one () C2: 2-chlorobenzylidene; C7: bis(2-methoxyethyl)amino-methyl ~486 (estimated) Chlorine improves halogen bonding; methoxyethyl groups balance solubility and membrane permeability .

Key Findings from Structural Analysis

Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzylidene group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to simpler analogs like the 4-methoxy derivative () . The benzyl(methyl)amino-methyl group at C7 may improve blood-brain barrier penetration relative to dimethylamino () or diethylamino () analogs, as benzyl groups are known to enhance CNS targeting .

LogP Prediction: The trimethoxy and benzyl groups likely elevate logP (>3.5), indicating high lipophilicity, whereas polar analogs like (logP ~1.5) are more water-soluble .

Inferred Pharmacological Profiles :

  • Analogs with halogen substituents (e.g., 2-fluoro in -chloro in ) show enhanced metabolic stability and target affinity due to halogen bonding .
  • Hydroxy-rich analogs (e.g., ) are more suited for antioxidant or anti-inflammatory applications, whereas the target compound’s methoxy groups may favor kinase inhibition .

Notes

  • Limitations : Direct pharmacological data (e.g., IC50, binding constants) for the target compound are absent in the provided evidence. Inferences are based on structural analogs and substituent trends.
  • Research Gaps : Experimental validation of the compound’s solubility, stability, and biological activity is required. Docking studies (as in ) could predict its interaction with targets like COX-2 or CDK2 .
  • Synthetic Complexity: The benzyl(methyl)amino and trimethoxy groups may complicate synthesis compared to simpler analogs (e.g., ), requiring optimized demethylation or coupling strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzofuran-3(2H)-one derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Start with a substituted salicylaldehyde or hydroxyacetophenone derivative. For example, 6-(benzyloxy)-substituted intermediates are synthesized via Mitsunobu reactions using triphenylphosphine (PPh₃) and diisopropyl azodiformate (DIAD) in THF under nitrogen .

Benzylidene Introduction : Condensation with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions forms the benzylidene moiety. The Z/E configuration can be controlled using temperature and solvent polarity (e.g., refluxing in ethanol with catalytic HCl) .

Functionalization : The (benzyl(methyl)amino)methyl group is introduced via nucleophilic substitution or reductive amination. For instance, reacting with benzylmethylamine in the presence of NaBH₃CN .

  • Key Data : Yields range from 54% to 72% depending on purification (flash chromatography, recrystallization) .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 600 MHz in CDCl₃) confirm substituent positions and Z-configuration via coupling constants (e.g., J = 8.5 Hz for benzylidene protons) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calcd. 361.1434 vs. found 361.1439) .
  • IR Spectroscopy : Peaks at ~1626 cm⁻¹ (C=O stretch) and ~1266 cm⁻¹ (C-O of benzofuran) confirm functional groups .

Q. How are preliminary biological assays designed to evaluate the bioactivity of benzofuran derivatives?

  • Methodological Answer :

  • In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. IC₅₀ values are calculated from dose-response curves .
  • Enzyme Inhibition : Target enzymes like topoisomerase-II or kinases. For example, measure inhibition via fluorescence polarization assays with ATP-competitive probes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselective formation of the Z-isomer?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) with Lewis acids (e.g., ZnCl₂) favor Z-configuration by stabilizing the transition state .
  • Temperature Control : Lower temperatures (0–25°C) reduce thermal equilibration between Z/E isomers. For example, cooling during benzylidene condensation improves Z-selectivity to >80% .
  • Additives : Chiral auxiliaries (e.g., L-proline) or micellar catalysis (e.g., SDS) can enhance stereocontrol .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., methoxy vs. hydroxy groups at C-6) and correlate with bioactivity. For instance, 3,4,5-trimethoxy substitution enhances membrane permeability, but bulky benzyl groups reduce it .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins. Compare with experimental IC₅₀ values to identify outliers caused by assay conditions (e.g., serum protein interference) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), aqueous solubility, and CYP450 interactions. For example, replacing benzyl with pyridyl groups reduces logP by 1.5 units, improving solubility .
  • QSAR Models : Train models on datasets of benzofuran derivatives to link structural descriptors (e.g., polar surface area) to bioavailability. Validate with in vivo PK studies in rodent models .

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